(4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE
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Overview
Description
(4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The pyridylmethyl group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the pyridylmethyl group can produce corresponding amines .
Scientific Research Applications
Chemistry
In chemistry, (4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve function .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical processes. Its versatility and reactivity make it valuable in manufacturing and material science .
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)[4-(2-pyridinylmethyl)-1-piperazinyl]methanone: Similar in structure but with a different position of the pyridinylmethyl group.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the methoxyphenyl and piperazine groups but differ in their overall structure and function.
Uniqueness
(4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE stands out due to its specific arrangement of functional groups, which confer unique chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-16(3-5-17)18(22)21-12-10-20(11-13-21)14-15-6-8-19-9-7-15/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGKSNZNWUHSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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